

Csnk2A-IN-2 as a chemical probe for CK2 function

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Compound of Interest

Compound Name: Csnk2A-IN-2

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An In-Depth Technical Guide to **Csnk2A-IN-2** (SGC-CK2-1) as a Chemical Probe for CK2 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes.^{[1][2][3]} It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.^{[1][2]} The catalytic subunits, CK2 α (CSNK2A1) and CK2 α' (CSNK2A2), are responsible for the phosphorylation of hundreds of substrates, influencing signaling pathways critical for cell growth, proliferation, and survival.^{[1][4]} Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.^[4]

This technical guide focuses on the chemical probe **Csnk2A-IN-2**, which is broadly and publicly known as SGC-CK2-1. This potent and selective ATP-competitive inhibitor of the catalytic subunits of CK2 serves as an invaluable tool for dissecting the complex biological functions of this pleiotropic kinase.^{[1][5]} This document provides a comprehensive overview of its biochemical and cellular properties, detailed experimental protocols for its use, and visualizations of its context within key signaling pathways.

Biochemical and Cellular Activity of SGC-CK2-1

SGC-CK2-1 is a pyrazolopyrimidine-based compound developed to be a highly selective chemical probe for both human isoforms of CK2 (CK2 α and CK2 α').^{[1][6][7]} Its development was aimed at overcoming the limitations of previous CK2 inhibitors, which often lacked sufficient selectivity, leading to ambiguous experimental outcomes.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for SGC-CK2-1, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of SGC-CK2-1 against CK2 Isoforms

Target	Assay Type	IC50 (nM)	ATP Concentration	Reference
CK2 α (CSNK2A1)	Enzymatic (Eurofins)	4.2	10 μ M	^[6]
CK2 α' (CSNK2A2)	Enzymatic (Eurofins)	2.3	10 μ M	^[6]

Table 2: Cellular Target Engagement of SGC-CK2-1

Target	Assay Type	IC50 (nM)	Reference
CK2 α (CSNK2A1)	NanoBRET	36	^{[5][6]}
CK2 α' (CSNK2A2)	NanoBRET	16	^{[5][6]}

Table 3: Selectivity Profile of SGC-CK2-1

Parameter	Value	Assay	Concentration	Reference
S(35) (Selectivity Score)	0.027	KINOMEscan	1 μ M	[8]
Number of Off-Target Kinases (PoC < 35)	11 out of 403	KINOMEscan	1 μ M	[6][8]
Closest Off-Target (Enzymatic)	DYRK2	>100-fold weaker	N/A	[1][8]

PoC: Percent of Control

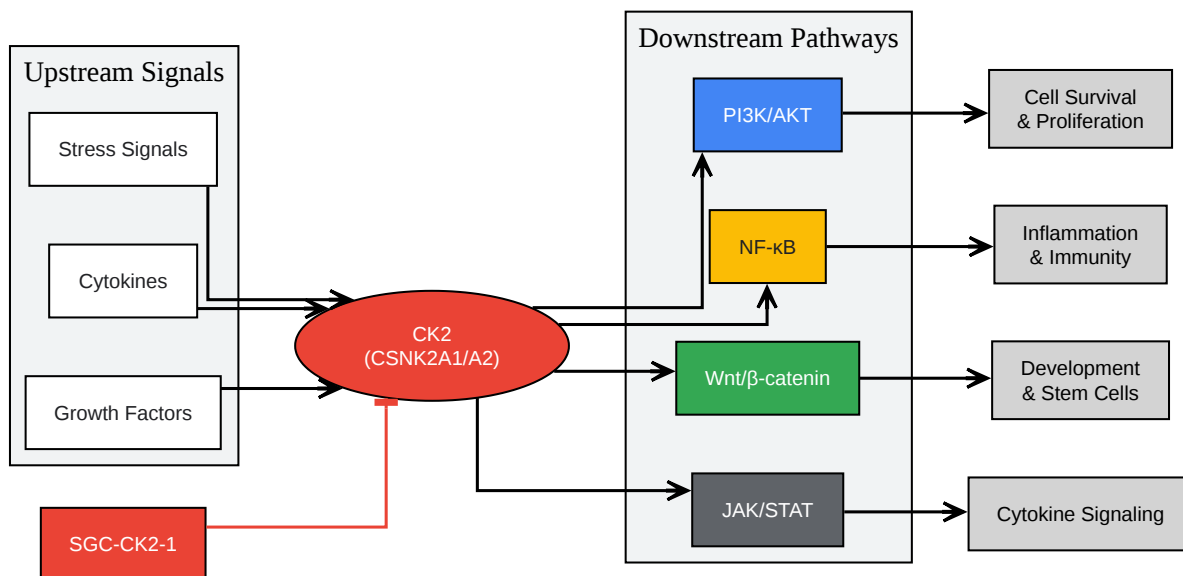
Mechanism of Action

SGC-CK2-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunits.[1][5] This mode of action prevents the transfer of a phosphate group from ATP to the substrate proteins, thereby inhibiting the kinase activity of CK2. The high selectivity of SGC-CK2-1 for CK2 over other kinases, including the closely related DYRK2, makes it a superior tool for attributing cellular phenotypes specifically to the inhibition of CK2.

[1][8]

Key Signaling Pathways Involving CK2

CK2 is a central hub in numerous signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease. The inhibition of CK2 by SGC-CK2-1 can be used to probe the role of CK2 in these pathways.



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Caption: Major signaling pathways regulated by Protein Kinase CK2.

Experimental Protocols

Detailed methodologies are crucial for the effective and reproducible use of SGC-CK2-1. Below are protocols for key experiments cited in the characterization of this chemical probe.

In Vitro Kinase Inhibition Assay (Example)

This protocol is a generalized example based on standard kinase assay methodologies.

- Reagents and Materials:
 - Recombinant human CK2 α (CSNK2A1) or CK2 α' (CSNK2A2)
 - Specific peptide substrate for CK2
 - SGC-CK2-1 (dissolved in DMSO)

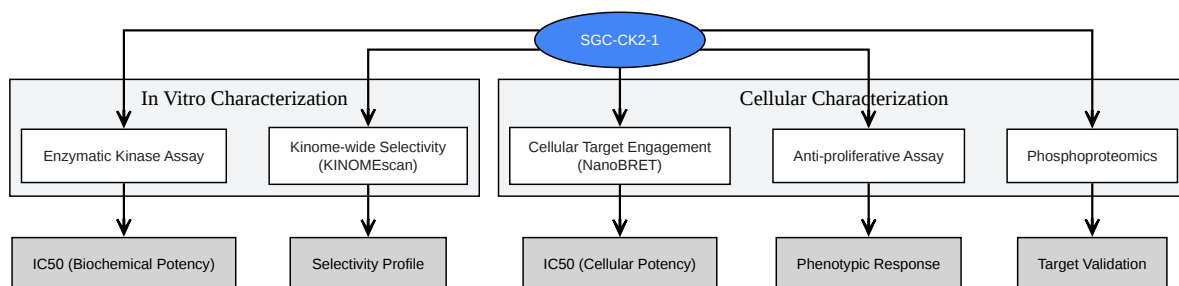
- ATP (at a concentration of 10 μ M)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well assay plates
- Procedure:
 1. Prepare a serial dilution of SGC-CK2-1 in DMSO.
 2. Add 50 nL of the SGC-CK2-1 dilution or DMSO (vehicle control) to the wells of a 384-well plate.
 3. Add 5 μ L of a 2x enzyme solution (containing CK2 α or CK2 α') in kinase buffer to each well.
 4. Incubate for 10 minutes at room temperature.
 5. Add 5 μ L of a 2x substrate/ATP solution (containing the peptide substrate and 10 μ M ATP) in kinase buffer to initiate the reaction.
 6. Incubate for 1 hour at room temperature.
 7. Add 10 μ L of the detection reagent to stop the reaction and measure the kinase activity according to the manufacturer's instructions (e.g., luminescence).
 8. Calculate the percent inhibition for each concentration of SGC-CK2-1 and determine the IC50 value using non-linear regression analysis.

Cellular Target Engagement (NanoBRET Assay)

This protocol provides a general workflow for assessing the intracellular binding of SGC-CK2-1 to its target.

- Reagents and Materials:
 - HEK293 cells

- Plasmid encoding NanoLuc®-CK2 α or NanoLuc®-CK2 α' fusion protein
- Transfection reagent
- NanoBRET™ Tracer
- SGC-CK2-1 (dissolved in DMSO)
- Opti-MEM® I Reduced Serum Medium
- 96-well white assay plates
- Procedure:
 1. Co-transfect HEK293 cells with the NanoLuc®-CK2 fusion construct and a carrier DNA.
 2. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
 3. Prepare a serial dilution of SGC-CK2-1 in Opti-MEM.
 4. Add the SGC-CK2-1 dilutions to the cells.
 5. Add the NanoBRET™ Tracer to all wells.
 6. Incubate for 2 hours at 37°C in a CO₂ incubator.
 7. Measure the donor (460 nm) and acceptor (610 nm) emissions using a luminometer capable of BRET measurements.
 8. Calculate the BRET ratio and plot the data against the SGC-CK2-1 concentration to determine the IC₅₀ value.



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Caption: Workflow for the characterization of SGC-CK2-1.

Negative Control

For rigorous experimental design, a negative control compound, SGC-CK2-1N (compound 32), is available.^[1] This compound is structurally similar to SGC-CK2-1 but lacks the key interactions necessary for binding to the ATP pocket of CK2 and is inactive in both biochemical and cellular assays.^[1] The use of SGC-CK2-1N alongside SGC-CK2-1 is highly recommended to ensure that any observed biological effects are due to the specific inhibition of CK2 and not off-target or compound-specific artifacts.

Conclusion

SGC-CK2-1 (**Csnk2A-IN-2**) is a highly potent and selective chemical probe for the catalytic subunits of protein kinase CK2. Its well-characterized biochemical and cellular activity, coupled with the availability of a dedicated negative control, makes it an exceptional tool for investigating the diverse roles of CK2 in health and disease. This guide provides the essential information and protocols for researchers, scientists, and drug development professionals to effectively utilize SGC-CK2-1 in their studies to further unravel the complexities of CK2 signaling.

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